molecular formula C18H23FN6O B2601297 4-(4-(ethylamino)-6-methylpyrimidin-2-yl)-N-(4-fluorophenyl)piperazine-1-carboxamide CAS No. 923678-16-4

4-(4-(ethylamino)-6-methylpyrimidin-2-yl)-N-(4-fluorophenyl)piperazine-1-carboxamide

Katalognummer: B2601297
CAS-Nummer: 923678-16-4
Molekulargewicht: 358.421
InChI-Schlüssel: FSDLDDRJWPLVJQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(4-(ethylamino)-6-methylpyrimidin-2-yl)-N-(4-fluorophenyl)piperazine-1-carboxamide is a useful research compound. Its molecular formula is C18H23FN6O and its molecular weight is 358.421. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Metabolism and Disposition in Humans

One study explores the metabolism and disposition of "SB-649868," an orexin 1 and 2 receptor antagonist, in humans. This compound, although not the exact chemical , shares a similar complexity in its structure and use in pharmacological studies. The study found that SB-649868 is extensively metabolized in the human body, with the primary route involving oxidation and subsequent rearrangement leading to various metabolites. Such insights into the metabolism and disposition of complex molecules can be critical for developing new drugs and understanding their pharmacokinetics (Renzulli et al., 2011).

Pharmacokinetics of Novel Compounds

Another study investigates the pharmacokinetics of "GSK1322322," a peptidase deformylase inhibitor. Although this study does not directly address the compound , it exemplifies the type of pharmacokinetic research conducted on novel chemical entities. The study demonstrated how GSK1322322 is metabolized and excreted in humans, offering a model for understanding the behavior of new drugs in the body (Mamaril-Fishman et al., 2014).

Characterization of Unusual Metabolites

Venetoclax, a B-cell lymphoma-2 (Bcl-2) protein inhibitor, provides an example of a novel compound whose metabolism and disposition were thoroughly studied. The research identified and characterized unusual metabolites of Venetoclax, shedding light on its extensive hepatic metabolism. Such studies are crucial for uncovering the metabolic pathways of new therapeutic agents and understanding their biological effects (Liu et al., 2017).

Exploration of Pharmacogenetic Variants

Research on fluoropyrimidine toxicity and its association with pharmacogenetic variants demonstrates the importance of understanding genetic factors in drug metabolism and disposition. This study identified specific genetic markers that predict toxicity to fluoropyrimidine therapy, highlighting the role of genetics in individual drug responses. Such research can lead to more personalized and safer drug therapies (Loganayagam et al., 2013).

Eigenschaften

IUPAC Name

4-[4-(ethylamino)-6-methylpyrimidin-2-yl]-N-(4-fluorophenyl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23FN6O/c1-3-20-16-12-13(2)21-17(23-16)24-8-10-25(11-9-24)18(26)22-15-6-4-14(19)5-7-15/h4-7,12H,3,8-11H2,1-2H3,(H,22,26)(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSDLDDRJWPLVJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC(=NC(=C1)C)N2CCN(CC2)C(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23FN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.